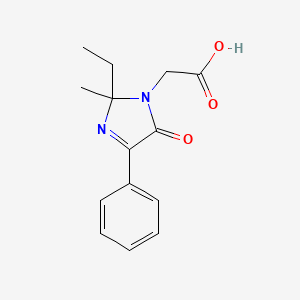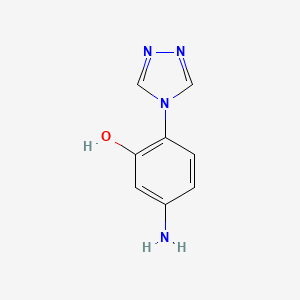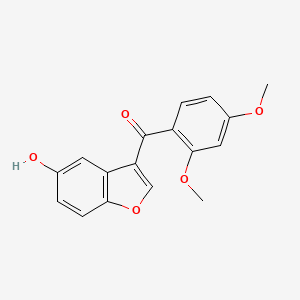
Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(1-etil-5-metil-1H-pirazol-3-carbonil)furano-2-carboxilato de metilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 5-(1-etil-5-metil-1H-pirazol-3-carbonil)furano-2-carboxilato de metilo normalmente implica la ciclocondensación de acetoacetato de etilo, dimetil acetal de N,N-dimetilformamida (DMF-DMA) y fenilhidrazina . Esta reacción se lleva a cabo en condiciones básicas, seguida de esterificación para producir el producto final.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento del producto final a través de diversas técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-(1-etil-5-metil-1H-pirazol-3-carbonil)furano-2-carboxilato de metilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Varios derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
El 5-(1-etil-5-metil-1H-pirazol-3-carbonil)furano-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 5-(1-etil-5-metil-1H-pirazol-3-carbonil)furano-2-carboxilato de metilo implica su interacción con varios objetivos moleculares y vías. El anillo de pirazol puede interactuar con enzimas y receptores, modulando su actividad. El compuesto también puede influir en las vías de señalización, como la vía de señalización ERK, que participa en la proliferación y diferenciación celular .
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Hidroxi-1-metil-1H-pirazol-3-carboxilato de metilo
- 5-Amino-1-metilpirazol-4-carboxilato de etilo
- 5-Metil-1H-pirazol
Singularidad
El 5-(1-etil-5-metil-1H-pirazol-3-carbonil)furano-2-carboxilato de metilo es único debido a su estructura fusionada de pirazol-furano, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl 5-(1-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-4-15-8(2)7-9(14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3 |
Clave InChI |
UDPNHJPKOPVSAN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)




![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)


